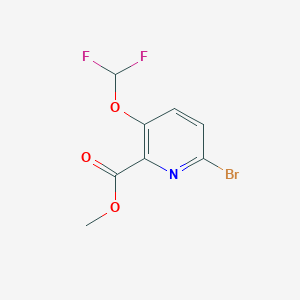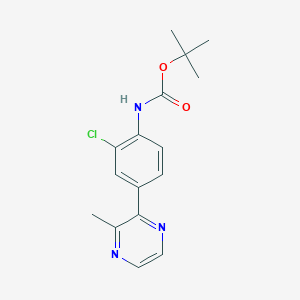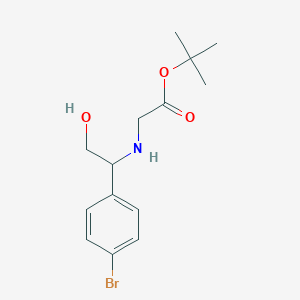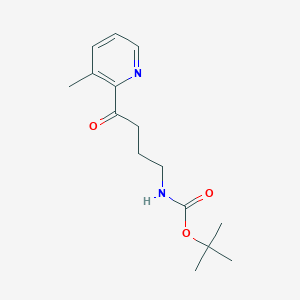![molecular formula C8H7BrIN3 B1412420 5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole CAS No. 1799976-98-9](/img/structure/B1412420.png)
5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole
Overview
Description
5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole: is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of bromine and iodine atoms at the 5th and 7th positions, respectively, along with two methyl groups at the 1st and 4th positions. The benzo[d][1,2,3]triazole core is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Imidazole and triazole derivatives are known to interact with a variety of biological targets due to their versatile chemical structure . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of imidazole and triazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with . For example, some imidazole derivatives are known to inhibit the enzyme cytochrome P450, which is involved in drug metabolism .
Biochemical Pathways
Imidazole and triazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, they can interfere with the synthesis of essential components of the cell, disrupt cell division, or inhibit key enzymes in metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of imidazole and triazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on their specific chemical structure . Some imidazole derivatives are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of imidazole and triazole derivatives can include the inhibition of cell growth, induction of cell death, or modulation of cellular signaling pathways, among others .
Action Environment
The action, efficacy, and stability of imidazole and triazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of 1,4-dimethyl-1H-benzo[d][1,2,3]triazole. The process can be summarized as follows:
Bromination: The starting material, 1,4-dimethyl-1H-benzo[d][1,2,3]triazole, is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve selective bromination at the 5th position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under mild conditions to ensure selective iodination at the 7th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer, antiviral, and antimicrobial agents.
Material Science: The compound is used in the development of advanced materials such as organic semiconductors, light-emitting diodes, and photovoltaic cells.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes and pathways.
Catalysis: The compound’s unique structure makes it a valuable ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole: Lacks the iodine atom at the 7th position, which may affect its reactivity and applications.
7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole:
1,4-dimethyl-1H-benzo[d][1,2,3]triazole: Lacks both halogen atoms, resulting in a less reactive compound with different applications.
Uniqueness
The presence of both bromine and iodine atoms in 5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole imparts unique chemical properties, making it more versatile in various reactions and applications compared to its analogs. The combination of these halogens enhances its reactivity and potential for forming complex molecules, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-bromo-7-iodo-1,4-dimethylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrIN3/c1-4-5(9)3-6(10)8-7(4)11-12-13(8)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYHEPCDLGMNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1Br)I)N(N=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)


![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)

![13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1412348.png)
![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)
![1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1412352.png)

![Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B1412356.png)



![3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412360.png)
